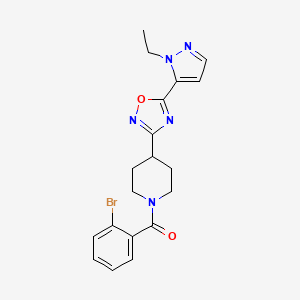

(2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

(2-bromophenyl)-[4-[5-(2-ethylpyrazol-3-yl)-1,2,4-oxadiazol-3-yl]piperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20BrN5O2/c1-2-25-16(7-10-21-25)18-22-17(23-27-18)13-8-11-24(12-9-13)19(26)14-5-3-4-6-15(14)20/h3-7,10,13H,2,8-9,11-12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCFHQWKTFALANI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C2=NC(=NO2)C3CCN(CC3)C(=O)C4=CC=CC=C4Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20BrN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone is a novel derivative of pyrazole and oxadiazole, which have garnered attention for their diverse biological activities. This article provides a comprehensive overview of its biological activity, including synthesis methods, pharmacological effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by a complex structure featuring a bromophenyl moiety, a piperidine ring, and an oxadiazole unit, which are known to enhance biological activity through various mechanisms. The chemical formula is , and its molecular weight is approximately 396.29 g/mol.

Synthesis

Synthesis typically involves multi-step reactions that include the formation of the oxadiazole ring through cyclization reactions. The synthetic pathway can be summarized as follows:

- Formation of the Pyrazole Ring : Starting from appropriate hydrazones or hydrazines.

- Oxadiazole Formation : Utilizing carboxylic acids or acid chlorides in the presence of coupling agents.

- Piperidine Integration : Introducing the piperidine moiety through nucleophilic substitution reactions.

Anticancer Activity

Recent studies have demonstrated that compounds containing oxadiazole and pyrazole derivatives exhibit significant anticancer properties.

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.65 | Induction of apoptosis via p53 activation |

| 5b | A549 | 2.41 | Inhibition of cell proliferation through caspase activation |

These findings suggest that the compound may induce apoptosis in cancer cells by activating pathways associated with tumor suppression .

Antimicrobial Activity

The compound's structure suggests potential antimicrobial properties. Preliminary tests have indicated activity against various bacterial strains, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain tested. This activity can be attributed to the compound's ability to disrupt bacterial cell wall synthesis .

Case Studies

- Study on MCF-7 Cells : A study investigated the effects of (2-bromophenyl)(4-(5-(1-ethyl-1H-pyrazol-5-yl)-1,2,4-oxadiazol-3-yl)piperidin-1-yl)methanone on MCF-7 breast cancer cells. Results showed that the compound significantly reduced cell viability and induced apoptosis in a dose-dependent manner .

- In Vivo Studies : In vivo studies using mouse models demonstrated that administration of the compound resulted in reduced tumor growth rates compared to control groups, indicating its potential as an effective anticancer agent .

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of the compound with various biological targets such as protein kinases and enzymes involved in cancer metabolism. The results indicated strong binding interactions with target proteins, suggesting a mechanism by which the compound may exert its biological effects .

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations:

- Heterocyclic Core : Replacing oxadiazole with triazole (as in ) introduces additional hydrogen-bonding sites but reduces metabolic stability. Benzothiazole derivatives () prioritize aromatic stacking over hydrogen bonding.

- Substituent Effects : Ethyl-pyrazole in the target compound enhances lipophilicity relative to methyl or allyl groups in analogues (e.g., ), which could improve bioavailability.

Q & A

Q. What are the common synthetic routes for preparing this compound?

The synthesis typically involves multi-step protocols:

- Cyclization : Formation of the 1,2,4-oxadiazole ring via cyclization of acylhydrazides using phosphorus oxychloride (POCl₃) at elevated temperatures (120°C), as demonstrated in analogous oxadiazole-piperidine systems .

- Condensation : Coupling of the 1-ethylpyrazole moiety to the oxadiazole ring via nucleophilic substitution or copper-catalyzed cross-coupling reactions .

- Acylation : Attachment of the 2-bromophenyl group to the piperidine nitrogen via a ketone linker, often employing Friedel-Crafts acylation or carbodiimide-mediated coupling . Key intermediates (e.g., pyrazole-carbonyl chlorides) require purification via column chromatography, and yields are optimized by controlling stoichiometry and reaction time .

Q. Which spectroscopic methods are essential for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry of the oxadiazole and pyrazole rings, with distinct shifts for protons adjacent to electronegative atoms (e.g., 1,2,4-oxadiazole C=O at ~170 ppm in ¹³C NMR) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns, particularly for the bromophenyl and ethylpyrazole groups .

- Elemental Analysis : Ensures purity (>95%) and correct C/H/N/Br ratios .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

Single-crystal X-ray diffraction provides unambiguous confirmation of:

- Bond angles and lengths : For example, the oxadiazole N–O bond (~1.36 Å) and piperidine chair conformation .

- Stereochemistry : Spatial arrangement of substituents on the piperidine ring, critical for docking studies . Crystallization is achieved using slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH mixtures), with data refined using software like SHELX .

Q. What strategies improve regioselectivity during oxadiazole ring formation?

Regioselectivity challenges arise from competing 1,3,4-oxadiazole formation. Mitigation strategies include:

- Catalytic additives : Use of p-toluenesulfonic acid (PTSA) to favor 1,2,4-oxadiazole cyclization .

- Microwave-assisted synthesis : Reduces side reactions by shortening reaction time and enhancing energy efficiency .

- Protecting groups : Temporary protection of the pyrazole nitrogen to prevent undesired cross-reactivity .

Q. How can conflicting bioactivity data across studies be reconciled?

Discrepancies in pharmacological results (e.g., varying IC₅₀ values) may stem from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. CHO-K1) or receptor isoform specificity .

- Compound stability : Degradation of the oxadiazole ring in aqueous media, necessitating stability studies via HPLC .

- Sample purity : Trace impurities from incomplete cyclization (e.g., unreacted hydrazides) can skew activity; rigorous purification via preparative HPLC is advised .

Methodological Considerations

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Molecular Dynamics (MD) : Simulates membrane permeability (logP ~3.2) and interactions with cytochrome P450 enzymes .

- Density Functional Theory (DFT) : Calculates electron distribution in the oxadiazole ring, correlating with electrophilic reactivity in biological systems .

- ADMET Prediction : Tools like SwissADME estimate blood-brain barrier penetration and hepatic clearance .

Q. How to design SAR studies for optimizing bioactivity?

Structure-Activity Relationship (SAR) studies should focus on:

- Piperidine substitution : Testing bulkier groups (e.g., 4-fluorophenyl) to enhance receptor binding .

- Oxadiazole modification : Replacing oxygen with sulfur (to form 1,2,4-thiadiazole) to alter metabolic stability .

- Pyrazole alkylation : Varying ethyl to propyl groups to assess steric effects on target engagement .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.